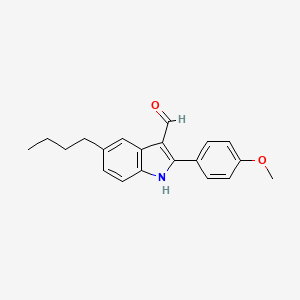
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products, including alkaloids and plant hormones
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the butyl and methoxyphenyl groups. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective .
Analyse Chemischer Reaktionen
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to act as receptor agonists, binding to specific receptors and modulating their activity . For example, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 and facilitating mucosal reactivity .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: A simpler derivative with similar biological activities.
5-Bromo-1H-indole-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
Indole-3-acetic acid: A plant hormone with significant biological activities. The uniqueness of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
588671-28-7 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-butyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H21NO2/c1-3-4-5-14-6-11-19-17(12-14)18(13-22)20(21-19)15-7-9-16(23-2)10-8-15/h6-13,21H,3-5H2,1-2H3 |
InChI-Schlüssel |
QTKSFCOYXUARHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


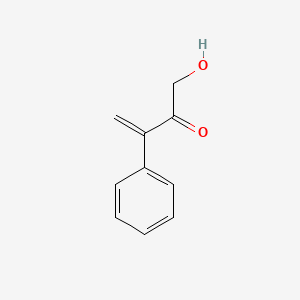
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
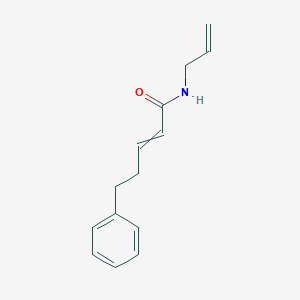
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
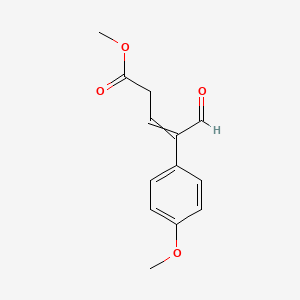
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
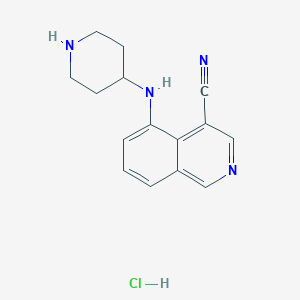
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
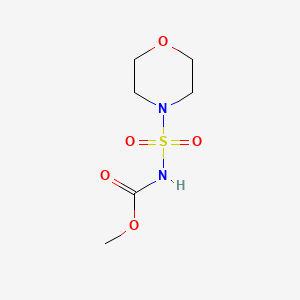
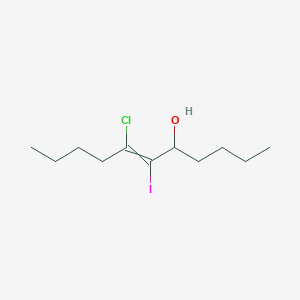


![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
